molecular formula C10H24N2 B1201397 N,N'-Diisopropyl-tetramethylenediamine CAS No. 13901-39-8

N,N'-Diisopropyl-tetramethylenediamine

Katalognummer: B1201397
CAS-Nummer: 13901-39-8
Molekulargewicht: 172.31 g/mol
InChI-Schlüssel: OWRQMOQBTYIJQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Diisopropyl-tetramethylenediamine: is an organic compound with the molecular formula C10H24N2 and a molecular weight of 172.31 g/mol . It is a diamine, meaning it contains two amine groups, and is characterized by the presence of isopropyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N’-Diisopropyl-tetramethylenediamine can be synthesized through the reaction of tetramethylenediamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, followed by the addition of isopropyl halides to form the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-Diisopropyl-tetramethylenediamine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Diisopropyl-tetramethylenediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: N-substituted derivatives of N,N’-Diisopropyl-tetramethylenediamine.

Wissenschaftliche Forschungsanwendungen

N,N’-Diisopropyl-tetramethylenediamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: N,N’-Diisopropyl-tetramethylenediamine is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of N,N’-Diisopropyl-tetramethylenediamine involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can form coordination complexes with metal ions, facilitating various catalytic processes. The compound can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

  • N,N’-Diisopropylethylenediamine
  • N,N’-Dimethylethylenediamine
  • N,N’-Diphenylethylenediamine

Comparison: N,N’-Diisopropyl-tetramethylenediamine is unique due to the presence of tetramethylene and isopropyl groups, which provide distinct steric and electronic properties compared to other similar compounds. For example, N,N’-Diisopropylethylenediamine has a shorter ethylene backbone, while N,N’-Diphenylethylenediamine contains bulky phenyl groups that influence its reactivity and applications.

Eigenschaften

CAS-Nummer

13901-39-8

Molekularformel

C10H24N2

Molekulargewicht

172.31 g/mol

IUPAC-Name

N',N'-di(propan-2-yl)butane-1,4-diamine

InChI

InChI=1S/C10H24N2/c1-9(2)12(10(3)4)8-6-5-7-11/h9-10H,5-8,11H2,1-4H3

InChI-Schlüssel

OWRQMOQBTYIJQC-UHFFFAOYSA-N

SMILES

CC(C)NCCCCNC(C)C

Kanonische SMILES

CC(C)N(CCCCN)C(C)C

32267-37-1

Synonyme

isoprin
N,N'-diisopropyltetramethylendiamine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.